molecular formula C21H19N3O5S B2714852 6-hydroxy-5-{[5-methoxy-1-(2-thienylcarbonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione CAS No. 1190013-14-9

6-hydroxy-5-{[5-methoxy-1-(2-thienylcarbonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione

Cat. No.: B2714852
CAS No.: 1190013-14-9
M. Wt: 425.46
InChI Key: RQWQJNVXTKNFHV-UHFFFAOYSA-N
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Description

This compound is a pyrimidinedione derivative featuring a substituted indole moiety linked via a methyl group at position 5 of the pyrimidinedione core. The indole ring is further modified with a 5-methoxy group and a 2-thienylcarbonyl substituent. Pyrimidinediones are heterocyclic systems known for their pharmacological versatility, including roles as enzyme inhibitors, antimicrobial agents, and CNS modulators .

Properties

IUPAC Name

6-hydroxy-5-[[5-methoxy-1-(thiophene-2-carbonyl)indol-3-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-22-18(25)15(19(26)23(2)21(22)28)9-12-11-24(20(27)17-5-4-8-30-17)16-7-6-13(29-3)10-14(12)16/h4-8,10-11,25H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWQJNVXTKNFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)CC2=CN(C3=C2C=C(C=C3)OC)C(=O)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

6-Hydroxy-5-{[5-methoxy-1-(2-thienylcarbonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of Indole Derivative : Starting with 5-methoxyindole and introducing a thienylcarbonyl group.
  • Pyrimidinedione Core Construction : Subsequently, the pyrimidinedione structure is formed through cyclization reactions involving dimethylurea derivatives.

Biological Activities

The biological activities of this compound have been evaluated in various studies, highlighting its potential as an anticancer agent and its effects on different biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidinedione compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro tests on breast cancer cell lines (e.g., MDA-MB-231) indicated that compounds with similar structures showed IC50 values ranging from 20 to 30 μM, suggesting effective inhibition of cell proliferation .
CompoundCell LineIC50 (μM)
Compound AMDA-MB-23127.6
Compound BMDA-MB-23129.3

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell cycle regulation and apoptosis.
  • Induction of Apoptosis : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells through the activation of caspases.

Case Studies

Several case studies have highlighted the efficacy of thieno-pyrimidine derivatives in oncology:

  • Study on Triple-Negative Breast Cancer : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested against triple-negative breast cancer cells. The results indicated that these compounds could significantly reduce cell viability compared to control treatments .
  • In Vivo Studies : Animal models treated with similar thieno-pyrimidine derivatives showed reduced tumor growth rates and improved survival rates, reinforcing the potential therapeutic applications of these compounds in cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrimidinedione derivatives, focusing on substituents, physicochemical properties, and reported bioactivities.

Compound Name Core Structure Key Substituents Molecular Formula Reported Activities References
6-Hydroxy-5-{[5-methoxy-1-(2-thienylcarbonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione Pyrimidinedione 5-(5-Methoxy-1-(thienylcarbonyl)indol-3-yl)methyl; 6-hydroxy; 1,3-dimethyl C₂₂H₂₀N₄O₅S Not explicitly reported (structural analogs suggest kinase or antimicrobial potential) N/A
5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione Pyrimidinedione (thioxo) 5-(Indol-3-ylmethylene); 1,3-dimethyl; 2-thioxo C₁₅H₁₃N₃O₂S Anticancer (in vitro assays)
1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thieno-pyrimidinedione 6-(1,3,4-Oxadiazole); 3-phenyl; 5-methyl; 1-alkyl C₂₄H₁₈N₄O₃S Antimicrobial (Gram-positive bacteria)
3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thieno-pyrimidinedione 3-Hydroxy; 5-methyl; 1-phenyl C₁₅H₁₁N₂O₃S Not reported (structural similarity to kinase inhibitors)
6-Amino-1,3-dimethyl-5-[2-(3-phenyl-1-pyrrolidinyl)acetyl]-2,4(1H,3H)-pyrimidinedione Pyrimidinedione 6-Amino; 5-(pyrrolidinyl-acetyl); 1,3-dimethyl C₁₈H₂₂N₄O₃ Neuroprotective (preclinical models)

Key Structural and Functional Differences:

Substituent Diversity: The target compound’s indole-thienylcarbonyl group distinguishes it from simpler analogs like the thieno-pyrimidinediones in and . This substitution likely enhances π-π stacking interactions in biological targets . Compared to the thioxo derivative in , the hydroxy group at position 6 may improve solubility but reduce electrophilic reactivity .

Antimicrobial activities in ’s oxadiazole-containing analogs highlight the importance of heterocyclic appendages for targeting bacterial enzymes .

Synthetic Accessibility :

  • The synthesis of similar compounds (e.g., and ) involves condensation reactions with protic acids or sulfur-containing reagents, but the target compound’s indole-thienylcarbonyl group may require multi-step functionalization .

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